
4-Methoxybenzylamine
Overview
Description
4-Methoxybenzylamine (PMBA) is a primary amine featuring a methoxy-substituted benzyl group. It is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, heterocycles, and functional materials. Its electron-rich aromatic ring, due to the methoxy group’s electron-donating effect, enhances nucleophilicity and influences reaction pathways in cross-coupling, cyclization, and substitution reactions . PMBA is also critical in synthesizing antimicrobial agents and DNA-targeting compounds .
Scientific Research Applications
Pharmaceutical Applications
1.1 Intermediate in Drug Synthesis
4-Methoxybenzylamine serves as a critical intermediate in the synthesis of several pharmaceutical compounds:
- Avanafil : This compound is a selective phosphodiesterase-5 (PDE-5) inhibitor used for treating erectile dysfunction. This compound is utilized to produce 3-chloro-4-methoxybenzylamine hydrochloride, which is an essential precursor for avanafil synthesis. Avanafil was approved for marketing in the U.S. in April 2012 and is noted for its rapid onset compared to other PDE-5 inhibitors .
- Cardiac Depressants : It plays a significant role in the production of Meobentine, a medication that acts as a cardiac depressant, helping to manage heart rhythm irregularities by reducing the workload on the heart .
Organic Synthesis
2.1 Reaction Mechanisms
The compound has been involved in various organic reactions:
- Aza-Michael Reaction : In studies involving NaH-promoted aza-Michael reactions, this compound reacts with unsaturated malonates, leading to unexpected products such as tetraesters and imines through intermolecular disproportionation .
- Schiff Base Formation : this compound is used to synthesize Schiff bases, which are important in various biological activities and can serve as precursors for further chemical modifications .
Case Study 1: Avanafil Synthesis
In a detailed study, researchers outlined the synthetic pathway from this compound to avanafil, highlighting the efficiency of using this compound as an intermediate. The study emphasized its role in enhancing the pharmacological profile of the resulting drug.
Step | Reaction Type | Product |
---|---|---|
1 | Chlorination | 3-Chloro-4-methoxybenzylamine |
2 | Amine coupling | Avanafil |
Case Study 2: Cardiac Depressant Development
Research focused on the synthesis of Meobentine revealed that this compound's structural properties allow it to interact favorably with biological systems, making it effective in managing arrhythmias.
Chemical Properties and Safety
This compound exhibits reliable chemical properties that facilitate its use as an intermediate in pharmaceuticals. However, it is essential to approach its use with caution due to potential toxicity concerns associated with aromatic amines. Safety assessments highlight risks such as skin irritation and respiratory issues upon exposure .
Mechanism of Action
The mechanism of action of 4-methoxybenzylamine varies depending on its application. In biological systems, it can act as a substrate for enzymes involved in amination reactions. The methoxy group can influence the reactivity of the amino group, making it a useful intermediate in various synthetic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Amines
Benzylamine and 4-Methylbenzylamine
- Reactivity in Oxidative Coupling : PMBA exhibits distinct behavior in visible-light-induced oxidative coupling with benzylamine. While benzylamine preferentially acts as the nucleophilic "amine half," PMBA serves as the "aldehyde half" due to its faster oxidation to 4-methoxybenzaldehyde. This contrasts with 4-methylbenzylamine, which shows intermediate reactivity, yielding mixed heterocoupled imines (e.g., 50% heterocoupled vs. 28% self-coupled for benzylamine) .
- This results in higher aldehyde formation rates for PMBA under photocatalytic conditions .
Aniline and Substituted Anilines
- Deuterium Labeling : In ruthenium-catalyzed couplings, PMBA demonstrates significant deuterium incorporation (18% at the CH₂ position) when reacted with aniline-d₇, unlike aniline, which remains inert under similar conditions. This highlights PMBA’s role in hydrogen transfer mechanisms .
- Catalytic Activity : Aniline fails to participate in heterocoupling reactions with PMBA, whereas PMBA-derived imines dominate product distributions, emphasizing its superior redox activity .
3,4,5-Trimethoxybenzylamine
- Synthetic Utility : PMBA and 3,4,5-trimethoxybenzylamine are both used in amine cross-coupling reactions. However, PMBA’s single methoxy group offers balanced electronic properties, enabling efficient deprotection in multi-step syntheses (e.g., 26% yield in 3-deazaadenine precursors) , whereas bulkier trimethoxy derivatives may complicate regioselectivity.
Aliphatic Amines (e.g., n-Hexylamine)
- Cyclization Reactions : PMBA facilitates cyclization in glutamine-derived systems (70–75% yield) , whereas aliphatic amines like n-hexylamine produce linear products. The aromatic ring in PMBA stabilizes transition states via π-interactions, enhancing cyclization efficiency.
Key Reaction Pathways and Selectivity
Nucleophilic Substitution
PMBA displaces chlorine atoms in heterocycles (e.g., pyrimidopyrimidines) more efficiently than less nucleophilic amines due to its electron-rich benzyl group. For example, PMBA reacts with perchloropyrimido[5,4-d]pyrimidine to yield diamines with high cellular proliferation inhibition (compounds 214 and 215 ) .
Unique Product Formation
PMBA reacts with isoselenocyanate to form selenohydantoin (2g), whereas other secondary amines yield selenoureas. This divergence is attributed to PMBA’s ability to stabilize intermediates via methoxy-group coordination .
Data Table: Comparative Properties of PMBA and Analogues
Biological Activity
4-Methoxybenzylamine (4-MB) is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological properties of 4-MB, including its anticancer effects, interactions with enzymes, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a benzylamine structure. Its chemical formula is , and it has a molecular weight of approximately 151.18 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-MB, particularly its effectiveness against various cancer cell lines. A systematic investigation into the structure-activity relationship (SAR) of analogs derived from 4-MB demonstrated promising results in inhibiting the growth of several cancer types, including lung, breast, prostate, and ovarian cancers.
In Vitro Studies
A study reported the IC₅₀ values for 4-MB and its analogs against different cancer cell lines:
Cell Line | IC₅₀ (μM) |
---|---|
A549 Lung | 2.56 |
H460 Lung | 2.87 |
MCF-7 Breast | 7.59 |
MDA-MB-231 Breast | 4.05 |
OVCAR-3 Ovarian | 14.50 |
PC-3 Prostate | 4.90 |
These results indicate that 4-MB exhibits significant cytotoxicity against various cancer cell lines, particularly in lung and breast cancer models .
The anticancer activity of 4-MB is believed to be linked to its ability to inhibit specific molecular targets involved in tumor proliferation. One key target is the DDX3 helicase , which plays a crucial role in cancer cell growth and viral infections. Inhibition of DDX3 by compounds related to 4-MB has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .
Enzyme Interactions
This compound has also been studied for its interactions with enzymes, particularly monoamine oxidase B (MAO-B) . Research indicates that 4-MB undergoes photooxidation in the presence of MAO-B, which is significant for understanding its metabolic pathways and potential neuroprotective effects . The kinetic isotope effects observed during these reactions suggest that 4-MB may influence neurotransmitter metabolism, which could have implications for treating neurodegenerative diseases.
Case Studies and Applications
Several case studies have explored the therapeutic applications of 4-MB:
- Cancer Treatment : In vivo studies using animal models demonstrated that derivatives of 4-MB could significantly reduce tumor size compared to untreated controls. These findings support the compound's potential as a lead compound for developing new anticancer therapies .
- Neuroprotection : Due to its interaction with MAO-B, there is ongoing research into the potential neuroprotective effects of 4-MB in models of Parkinson's disease, where inhibition of this enzyme may lead to increased levels of neuroprotective neurotransmitters .
- Synthetic Applications : The compound is also utilized in organic synthesis as a building block for more complex molecules, including pharmaceuticals and agrochemicals, owing to its reactivity and functional group compatibility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxybenzylamine, and how can purity be validated?
- Methodology :
- Synthesis : Condensation reactions with 4-methoxybenzaldehyde and ammonia/ammonium acetate under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) are common .
- Purification : Use fractional distillation (bp 236–237°C) or recrystallization with ethanol .
- Characterization : Validate purity via GC (>95% purity criteria) and structural confirmation using NMR (e.g., δ~3.8 ppm for methoxy protons) and IR (N-H stretch at ~3300 cm⁻¹) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocol :
- Classified as a hazardous substance (Hazard Code 8.2C/8.3A: corrosive, toxic) requiring PPE (gloves, goggles) and ventilation .
- First-aid measures for exposure include rinsing with water (15+ minutes for skin/eye contact) and immediate medical consultation .
Q. What are standard methods for characterizing this compound derivatives in organic synthesis?
- Analytical Techniques :
- NMR/IR : Track functional groups (e.g., methoxy, amine) in intermediates like N-(4-Methoxybenzyl)acetoacetamide .
- Mass Spectrometry : Confirm molecular ions (m/z 137 for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does this compound act in photoredox catalysis, and what factors influence reaction efficiency?
- Mechanistic Insights :
- Acts as an electron donor in photoreduction of Mabiq complexes (e.g., Zn/Ni porphycenes), enabling electron transfer (ET) pathways. Quantum yields for ET are ~1.7×10⁻⁵, with reversibility observed in Ni complexes .
- Efficiency depends on catalyst choice (Sn(TPrPc)Cl₂ enhances photooxidation to imines) and light source (blue LEDs preferred for H₂TPrPc activation) .
Q. How can researchers resolve contradictions in experimental data involving this compound’s reactivity?
- Case Study :
- Contradiction : Low quantum yields (4.3×10⁻⁴) in Mabiq photoreduction vs. higher yields in imine synthesis .
- Resolution : Compare reaction conditions (e.g., inert atmosphere for ET stability vs. aerobic oxidation ). Use time-resolved spectroscopy to identify side reactions (e.g., back-electron transfer in Ni complexes ).
Q. What role does this compound play in controlled drug-delivery systems?
- Application :
- Used in synthesizing polyorganophosphazenes for sustained 5-fluorouracil release. Adjust release kinetics (e.g., 60% over 24 hours) by varying polymer crosslinking density .
- Characterize drug-polymer interactions via DSC (thermal transitions) and SEM (morphology analysis) .
Q. How can computational modeling enhance understanding of this compound’s reaction pathways?
- Methodological Approach :
- Use DFT calculations to map ET energetics in photoredox systems (e.g., HOMO-LUMO gaps in Mabiq complexes ).
- Validate with experimental kinetics (e.g., Stern-Volmer plots for quenching efficiency ).
Preparation Methods
Reductive Amination of 4-Methoxybenzaldehyde
Reductive amination employs 4-methoxybenzaldehyde and ammonia under hydrogenation conditions. A manganese-catalyzed method achieves 87% yield using Mn2 (3 mol%) and potassium tert-butoxide (10 mol%) in toluene at 80°C for 15 hours . Key optimization data are summarized below:
Condition | Variation | Yield (%) |
---|---|---|
Catalyst | Mn2 omitted | 10 |
Base | KtBuO omitted | 20 |
Solvent | Methanol | 95 |
Hydrogen Pressure | 5 bar | 70 |
This method avoids stoichiometric reductants, leveraging molecular hydrogen for sustainable synthesis . Nuclear magnetic resonance (NMR) characterization confirms product identity: 1H NMR (CDCl₃): δ 3.84 (s, 3H, OCH₃), 4.75 (s, 2H, CH₂), 7.76–6.90 (m, aromatic) .
Hydrogenation of 4-Methoxybenzonitrile
4-Methoxybenzonitrile undergoes borane-ammonia (H₃N·BH₃)-mediated reduction in tetrahydrofuran (THF) at room temperature. Using tetraethylsilane and a ruthenium catalyst (1(η²-NCMe)) , this method achieves 94% conversion in 8 hours . The reaction proceeds via nitrile intermediate activation, followed by borane-mediated hydrogen transfer:
3\text{N·BH}3 \xrightarrow{\text{Ru catalyst}} \text{R–CH}2\text{–NH}2 + \text{BH}_3\text{–byproducts}
Purification via acid precipitation (HCl in Et₂O) yields high-purity 4-methoxybenzylamine, validated by 13C NMR (DMSO-d₆): δ 158.25 (C–OCH₃), 45.60 (CH₂NH₂) .
Catalytic Hydrogenation with Palladium Nanoparticles
Aqueous-phase hydrogenation using palladium nanoparticles (13 mol%) at room temperature converts substituted benzaldehydes or benzonitriles into this compound . Two variants are reported:
Direct Hydrogenation of 4-Methoxybenzaldehyde
Nitrile Hydrogenation
Both routes emphasize mild conditions but require post-reaction extraction (ethyl acetate) and drying (Na₂SO₄) .
Leuckart Reaction
The classical Leuckart reaction, though less efficient, remains a historical benchmark. Reacting 4-methoxybenzaldehyde with formamide at 130°C produces this compound via intermediate formylation and hydrolysis . However, this method suffers from low yields (≤50%) and impurities, limiting industrial adoption .
Oxidative Coupling of Benzylamine Derivatives
Manganese-catalyzed oxidative coupling of this compound forms imines, which hydrolyze to the amine under acidic conditions . Optimal results use Mn2 (5 mol%) in methanol at 80°C, achieving 95% yield (Table S3) . This route is notable for dimer avoidance and scalability.
Comparative Analysis of Methods
Method | Catalyst | Yield (%) | Purity (%) | Scalability |
---|---|---|---|---|
Reductive Amination | Mn2 | 87 | >99 | High |
Nitrile Hydrogenation | Ru | 94 | >99 | Moderate |
Pd Hydrogenation | Pd nanoparticles | 80 | 98 | High |
Leuckart Reaction | None | 50 | 90 | Low |
Oxidative Coupling | Mn2 | 95 | >99 | High |
Properties
IUPAC Name |
(4-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPURXSQCKYKIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062371 | |
Record name | 4-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
Record name | 4-Methoxybenzylamine | |
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URL | https://haz-map.com/Agents/20059 | |
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CAS No. |
2393-23-9 | |
Record name | 4-Methoxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methoxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHOXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6QLM4NWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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